molecular formula C15H19N5O2S B6435525 N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide CAS No. 2549030-66-0

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide

货号 B6435525
CAS 编号: 2549030-66-0
分子量: 333.4 g/mol
InChI 键: DNAUBTJYMXFJGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide” is a complex organic compound. It is likely to be a derivative of pyrido[3,4-d]pyrimidine . Pyrido[3,4-d]pyrimidines are a class of compounds that have shown a wide range of biological activity .


Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidines involves various methods. One method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving pyrido[3,4-d]pyrimidines are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

未来方向

The future directions for “N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications .

生化分析

Biochemical Properties

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). It interacts with various enzymes, proteins, and other biomolecules, including CDK2 and CDK4/6 . The compound binds to the active site of these kinases, inhibiting their activity and thereby regulating the cell cycle. This interaction is characterized by high affinity and specificity, making it a potent inhibitor of CDKs.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines . Additionally, it affects histone lysine demethylase activity, further influencing gene expression and chromatin structure .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis through the activation of caspases . Additionally, the compound inhibits histone lysine demethylases (KDM4 and KDM5), affecting chromatin remodeling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and histone lysine demethylases, leading to sustained cell cycle arrest and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window requiring careful dose optimization to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites retain inhibitory activity against CDKs and histone lysine demethylases, contributing to the overall therapeutic effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound exhibits good cellular permeability and is efficiently taken up by cancer cells . Once inside the cells, it localizes to the nucleus, where it exerts its inhibitory effects on CDKs and histone lysine demethylases . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound predominantly localizes to the nucleus, where it interacts with its target enzymes . The compound’s subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nuclear compartment . Within the nucleus, it binds to CDKs and histone lysine demethylases, modulating their activity and influencing gene expression and chromatin structure .

属性

IUPAC Name

N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-2-3-12)11-5-7-20(9-11)15-13-4-6-16-8-14(13)17-10-18-15/h4,6,8,10-12H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAUBTJYMXFJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。